Dimethyl 4,4'-[(1,9-dioxononane-1,9-diyl)diimino]dibenzoate
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Overview
Description
METHYL 4-({9-[4-(METHOXYCARBONYL)ANILINO]-9-OXONONANOYL}AMINO)BENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxycarbonyl, anilino, and oxononanoyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({9-[4-(METHOXYCARBONYL)ANILINO]-9-OXONONANOYL}AMINO)BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and solvents like methanol or ethanol to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({9-[4-(METHOXYCARBONYL)ANILINO]-9-OXONONANOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-({9-[4-(METHOXYCARBONYL)ANILINO]-9-OXONONANOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({9-[4-(METHOXYCARBONYL)ANILINO]-9-OXONONANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the anilino group may interact with amino acid residues in enzyme active sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({4-[4-(METHOXYCARBONYL)ANILINO]-4-OXO-BUTANOYL}AMINO)BENZOATE
- METHYL 4-({4-[9-(4-{[4-(METHOXYCARBONYL)BENZOYL]AMINO}PHENYL)-9H-FLUOREN-9-YL]ANILINO}CARBONYL)BENZOATE
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C25H30N2O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 4-[[9-(4-methoxycarbonylanilino)-9-oxononanoyl]amino]benzoate |
InChI |
InChI=1S/C25H30N2O6/c1-32-24(30)18-10-14-20(15-11-18)26-22(28)8-6-4-3-5-7-9-23(29)27-21-16-12-19(13-17-21)25(31)33-2/h10-17H,3-9H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
NSHUAKIHRNKXDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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